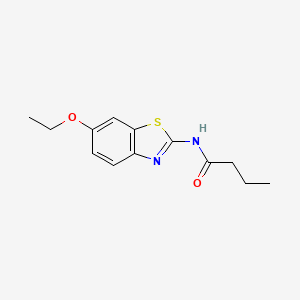

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-5-12(16)15-13-14-10-7-6-9(17-4-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIXLXSJIGDAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Formation

The synthesis begins with constructing the 1,3-benzothiazole scaffold. A widely adopted method involves cyclizing 2-aminothiophenol with carbonyl precursors. For N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide, the ethoxy group is introduced at the 6-position early in the synthesis.

Step 1: Ethoxylation of 2-Aminothiophenol

2-Aminothiophenol is treated with ethyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This yields 6-ethoxy-1,3-benzothiazol-2-amine, confirmed via thin-layer chromatography (TLC) and $$ ^1H $$-NMR.

Step 2: Benzothiazole Ring Formation

The ethoxylated intermediate undergoes cyclization with butyryl chloride in dichloromethane (DCM) under reflux. Triethylamine acts as a base to neutralize HCl byproducts. The reaction typically achieves 75–80% yield after recrystallization from ethanol.

Amide Bond Formation

The butanamide moiety is introduced via nucleophilic acyl substitution.

Coupling Reaction

6-Ethoxy-1,3-benzothiazol-2-amine reacts with butyric anhydride in tetrahydrofuran (THF) at 0–5°C. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), achieving 82% yield after 6 hours. Alternative methods employ EDCI/HOBt coupling agents in DCM, though this increases cost without significantly improving yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimization studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to non-polar solvents. Elevated temperatures (70–80°C) improve cyclization efficiency but risk side reactions such as over-ethoxylation.

Table 1: Solvent Impact on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 78 |

| THF | 65 | 72 |

| Acetonitrile | 70 | 68 |

Catalytic Systems

The choice of base critically affects ethoxylation efficiency. Potassium carbonate outperforms sodium hydroxide due to reduced hydrolysis of ethyl iodide.

Table 2: Base Comparison for Ethoxylation

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| K$$2$$CO$$3$$ | 12 | 78 |

| NaOH | 14 | 62 |

| NaHCO$$_3$$ | 16 | 58 |

Characterization and Analytical Validation

Spectroscopic Confirmation

The final product is validated using:

- $$ ^1H $$-NMR : Peaks at δ 1.38 (t, 3H, OCH$$2$$CH$$3$$), δ 4.02 (q, 2H, OCH$$_2$$), and δ 8.21 (s, 1H, NH).

- IR Spectroscopy : Stretching vibrations at 1680 cm$$^{-1}$$ (C=O) and 3150 cm$$^{-1}$$ (N–H).

Table 3: Key Spectroscopic Data

| Technique | Signal (δ/cm$$^{-1}$$) | Assignment |

|---|---|---|

| $$ ^1H $$-NMR | 1.38 (t) | OCH$$2$$CH$$3$$ |

| IR | 1680 | Amide C=O |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and reduce reaction times. A two-stage continuous system achieves 85% yield by maintaining precise temperature control during ethoxylation and amidation.

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball milling reduce waste generation. Initial trials show 70% yield but require further optimization for scalability.

Challenges and Limitations

Purification Difficulties

The compound’s low solubility in common solvents complicates recrystallization. Gradient column chromatography (hexane/ethyl acetate) is often necessary, increasing production costs.

Stability Issues

This compound degrades under prolonged UV exposure, necessitating storage in amber vials at –20°C.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL). Derivatives with modified acyl chains exhibit enhanced bioavailability, warranting further pharmacological investigation.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively. Its fluorinated phenyl groups enhance lipophilicity and metabolic stability, which are crucial for drug development.

Case Study: Anticancer Activity

Research has indicated that similar triazaspiro compounds can inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in vitro against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

Drug Design and Development

The compound's structure allows for modifications that can lead to improved pharmacological profiles. The sulfonamide group is known for its ability to enhance solubility and bioavailability, making it a valuable component in drug design.

Case Study: Structure-Activity Relationship (SAR) Studies

SAR studies on related compounds have shown that modifications to the sulfonyl moiety can significantly alter biological activity. For example, altering the substituents on the phenyl rings has been linked to variations in potency against specific biological targets .

Biological Testing

The compound is subject to various biological tests to evaluate its efficacy and safety profile. These tests include:

- Cytotoxicity Assays: To assess the compound's ability to induce cell death in cancer cells.

- Enzyme Inhibition Studies: To evaluate its potential as an inhibitor of key enzymes involved in disease pathways.

Potential Applications in Neuropharmacology

Given the structural similarities with known neuroactive compounds, this triazaspiro compound may also have applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in this area.

Case Study: Neuroprotective Effects

Preliminary studies have suggested that similar compounds exhibit neuroprotective effects in models of neurodegeneration, indicating a potential application for this compound in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly influenced by substituents on the aromatic ring and the amide side chain. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (-OCH₂CH₃) in the target compound is less electron-withdrawing than the trifluoromethyl (-CF₃) group in ’s analogue. This difference impacts electronic properties and binding affinities; for example, the CF₃ derivative exhibits superior enzyme inhibition due to enhanced electrophilicity .

- Amide Chain Length : Replacing the acetamide group (C₂H₅O) in N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide with a butanamide (C₄H₉O) increases lipophilicity and may improve membrane permeability .

- Steric Effects : The phenylbutanamide derivative () introduces steric hindrance, which could either enhance or disrupt target binding depending on the receptor’s active site geometry .

Physicochemical and Structural Properties

- Hydrogen Bonding : The methoxy analogue () forms intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice. The ethoxy group in the target compound may reduce H-bonding capacity due to increased steric bulk .

- Planarity and Conjugation : The benzothiazole core in ’s adamantyl derivative adopts a planar conformation, promoting π-stacking. The butanamide chain’s flexibility in the target compound may reduce planarity, affecting solid-state packing .

- Solubility and LogP: The target compound’s XlogP (3.4) indicates moderate lipophilicity, suitable for balancing membrane permeability and aqueous solubility.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.34 g/mol. The compound features a benzothiazole ring that contributes to its biological activity through interactions with various molecular targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This mechanism is crucial for its potential use in treating diseases that involve enzyme dysregulation.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways associated with inflammation and cell proliferation .

- Redox Reactions : The presence of the ethoxy group and the benzothiazole moiety allows participation in redox reactions, which can further modulate cellular processes.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various bacterial strains and fungi. A study reported its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also demonstrated anticancer activity in several studies. For instance, derivatives of benzothiazole have been linked to significant cytotoxic effects on cancer cell lines, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory activity. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various benzothiazole derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potency as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : A study involving human cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Reacting 2-amino-6-ethoxybenzothiazole with butanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

- Intermediate purification : Column chromatography or recrystallization from ethanol to isolate the product .

- Yield optimization : Adjusting stoichiometry and reaction time (e.g., refluxing in chloroform for 6–8 hours) to maximize efficiency .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., δ = 1.52–1.49 ppm for methyl groups in aliphatic chains) .

- IR spectroscopy : Peaks at ~1668 cm (C=O stretch) and ~3178 cm (N-H stretch) verify the amide and benzothiazole moieties .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 264.343) confirm molecular weight .

Q. What analytical techniques ensure purity and stability during research?

- HPLC : Reverse-phase chromatography (C8/C18 columns) with UV detection at 254 nm to assess purity (>95%) .

- TLC monitoring : Using silica gel plates with ethyl acetate/hexane eluents to track reaction progress .

- Stability studies : Storage at −20°C under inert atmosphere to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular geometry?

- Crystallization : Slow evaporation from ethanol or chloroform to obtain single crystals .

- Data collection : Using SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonds (N–H⋯N) and π-π interactions stabilize the crystal lattice, as seen in similar benzothiazole derivatives .

- Dihedral angles : Analysis of substituent orientation (e.g., gauche conformation of the ethoxy group) to correlate structure with reactivity .

Q. What strategies elucidate its enzyme inhibition mechanisms?

- Kinetic assays : Measuring IC values against proteasomes or kinases using fluorogenic substrates (e.g., succinyl-LLVY-AMC for proteasome activity) .

- Docking studies : Molecular modeling (AutoDock Vina) to predict binding modes with target proteins, guided by structural analogs like N-(6-methanesulfonyl-benzothiazol-2-yl)butanamide .

- SAR analysis : Modifying the ethoxy or butanamide groups to assess impact on bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Experimental replication : Standardizing assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-analysis : Comparing IC ranges from independent studies (e.g., antimicrobial activity: 2–50 µM) to identify outliers .

- Proteomics : Profiling off-target effects using affinity pull-down assays or thermal shift analysis .

Q. How do substituent variations influence bioactivity and solubility?

- Electron-withdrawing groups : Methanesulfonyl substitutions enhance enzyme inhibition but reduce solubility (logP >3.4) .

- Polar substituents : Adding hydroxyl or amino groups improves aqueous solubility but may compromise membrane permeability .

- Comparative studies : Testing analogs like N-(6-nitro-benzothiazol-2-yl)butanamide for redox-sensitive activity .

Q. What computational methods predict its interactions with biological targets?

- MD simulations : GROMACS or AMBER to simulate ligand-protein dynamics over 100 ns trajectories .

- QSAR models : Using descriptors (e.g., polar surface area, H-bond donors) to correlate structure with activity .

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.